6-(2,4-Difluorophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2,4-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is known for its unique structural features and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both triazole and thiadiazole rings in its structure imparts significant chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-difluoroaniline with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazolothiadiazole compound. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6-(2,4-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered oxidation states
Substitution: Substituted derivatives with new functional groups replacing fluorine atoms
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Due to its unique electronic properties, the compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems and functional materials.
Mechanism of Action
The mechanism of action of 6-(2,4-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole varies depending on its application:
Biological Activity: The compound interacts with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
Electronic Properties: In materials science, the compound’s electronic properties are attributed to its conjugated system, which allows for efficient charge transport and light emission.
Comparison with Similar Compounds
6-(2,4-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives:
Similar Compounds: 6-(2-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, 6-(2,4-dichlorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Uniqueness: The presence of difluorophenyl and phenyl groups in the compound imparts distinct electronic and steric properties, making it unique compared to other derivatives.
Properties
Molecular Formula |
C15H8F2N4S |
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Molecular Weight |
314.3 g/mol |
IUPAC Name |
6-(2,4-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H8F2N4S/c16-10-6-7-11(12(17)8-10)14-20-21-13(18-19-15(21)22-14)9-4-2-1-3-5-9/h1-8H |
InChI Key |
FUQAOZSQOREGQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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